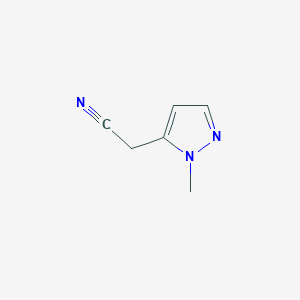

2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpyrazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-9-6(2-4-7)3-5-8-9/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXBEBZQSMLHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071814-43-1 | |

| Record name | 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Core Chemical Properties

The chemical properties of pyrazole derivatives are dictated by the nature and position of substituents on the pyrazole ring. The pyrazole ring itself is a five-membered heterocycle with two adjacent nitrogen atoms, which imparts it with distinct acidic and basic characteristics.

Properties of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS: 754159-15-4)

As a point of reference, the computed properties of the 4-yl isomer are summarized below. These values provide an estimate of the expected properties for the 5-yl isomer.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃ | PubChem[1] |

| Molecular Weight | 121.14 g/mol | PubChem[1] |

| IUPAC Name | 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | PubChem[1] |

| CAS Number | 754159-15-4 | PubChem[1] |

| XLogP3-AA | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 121.063997236 g/mol | PubChem[1] |

| Monoisotopic Mass | 121.063997236 g/mol | PubChem[1] |

| Topological Polar Surface Area | 41.6 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 134 | PubChem[1] |

Synthesis and Reactivity

The synthesis of substituted pyrazoles is a well-established field of organic chemistry, with the regioselectivity of the reaction being a key consideration. The electronic properties of the pyrazole ring influence its reactivity towards electrophilic and nucleophilic attack.

General Synthesis of 5-Substituted Pyrazoles

The synthesis of 5-substituted pyrazoles often involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For N-substituted pyrazoles, an N-substituted hydrazine is used. The regioselectivity of the reaction to favor the 5-substituted isomer over the 3-substituted one can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions.

A general experimental protocol for the synthesis of a 1,5-disubstituted pyrazole is as follows:

-

Hydrazone Formation: An appropriate aldehyde or ketone is reacted with methylhydrazine in a suitable solvent, such as methanol, to form the corresponding methylhydrazone. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

-

Cyclization: A β-dicarbonyl compound or a suitable Michael acceptor is added to the reaction mixture containing the hydrazone. The mixture is then stirred at room temperature or heated to reflux to facilitate the cyclization and subsequent aromatization to the pyrazole ring.

-

Work-up and Purification: Upon completion of the reaction, the solvent is typically removed under reduced pressure. The resulting crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired 5-substituted pyrazole.

Reactivity of the Pyrazole Ring

The pyrazole ring is aromatic and generally stable. The two nitrogen atoms influence the electron density of the ring carbons. The N1 nitrogen is considered "pyrrole-like" and the N2 nitrogen is "pyridine-like". In 1-methylpyrazole, the N2 nitrogen is basic and can be protonated. Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position, as the C3 and C5 positions are deactivated by the adjacent nitrogen atoms. However, the reactivity can be altered by the presence of activating or deactivating groups on the ring.

Spectroscopic Properties

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for the characterization of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for determining the substitution pattern of the pyrazole ring. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment.

-

¹H NMR: For a 1,5-disubstituted pyrazole like 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile, one would expect to see signals for the methyl group protons, the methylene protons of the acetonitrile group, and the two protons on the pyrazole ring (at the 3- and 4-positions). The coupling between the C3 and C4 protons would result in a characteristic doublet for each.

-

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the methyl carbon, the methylene carbon, the nitrile carbon, and the three carbons of the pyrazole ring.

While specific spectral data for the 5-yl isomer is not available, data for other pyrazole derivatives can provide a reference for expected chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. For 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile, the key vibrational bands would be:

-

C≡N stretch: A sharp, medium-intensity band is expected in the region of 2240-2260 cm⁻¹.

-

C=C and C=N stretching: These vibrations of the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region.

-

C-H stretching: Aromatic C-H stretching bands are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (121.14). Common fragmentation pathways for pyrazoles involve the loss of HCN or N₂ from the ring.

Logical Workflow for Isomer Identification and Characterization

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of a specific pyrazole isomer like 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile, especially when facing challenges with data availability and potential formation of multiple isomers.

Caption: A logical workflow for the synthesis and characterization of the target compound.

Safety Information

While specific safety data for 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile is not available, the related 4-yl isomer is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Therefore, it is prudent to handle this compound with appropriate safety precautions in a well-ventilated fume hood, using personal protective equipment such as gloves, safety glasses, and a lab coat.

Conclusion

2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile represents a specific isomer within the broader class of substituted pyrazoles. While detailed experimental data for this particular compound is scarce, a comprehensive understanding of its chemical properties can be inferred from the well-documented chemistry of its 4-yl isomer and the general principles of pyrazole reactivity and spectroscopy. The regioselective synthesis of the 5-substituted isomer is a key step in its preparation, and rigorous spectroscopic analysis is essential for unambiguous structural confirmation. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and application of novel pyrazole-based compounds.

References

Technical Guide: 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific regioisomer, this document also includes information on the closely related isomer, 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile, to provide a broader context for its potential properties and applications. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities. This guide covers the chemical properties, a representative synthesis protocol, and the potential therapeutic relevance of this class of compounds.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their diverse pharmacological profiles have led to the development of numerous drugs with applications ranging from anti-inflammatory to anticancer therapies.[1][2] The acetonitrile functional group is a versatile synthon in organic chemistry, often used to introduce amine or carboxylic acid functionalities, further expanding the chemical space for drug design. This guide focuses on 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile, a molecule that combines these two key features.

Chemical Identity and Properties

Table 1: Physicochemical Properties of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile [3]

| Property | Value |

| Molecular Formula | C₆H₇N₃ |

| Molecular Weight | 121.14 g/mol |

| XLogP3-AA | 0.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 121.063997236 g/mol |

| Monoisotopic Mass | 121.063997236 g/mol |

| Topological Polar Surface Area | 41.6 Ų |

| Heavy Atom Count | 9 |

| Complexity | 134 |

Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives can be achieved through various synthetic routes. A common and effective method involves the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent. For N-methylated pyrazoles, methylhydrazine is a key starting material.

Representative Synthesis of Substituted Pyrazoles

A general one-pot, regioselective synthesis of substituted pyrazoles has been reported, which can be adapted for the synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile.[9] The following is a representative protocol based on this methodology.

Experimental Protocol:

-

Hydrazone Formation: To a solution of an appropriate aldehyde or ketone in methanol, an equimolar amount of methylhydrazine is added dropwise at room temperature. The reaction is stirred for 2 hours to facilitate the formation of the corresponding methylhydrazone.

-

Michael Addition and Cyclization: A suitable Michael acceptor, such as a β-nitrostyrene derivative, is then added to the reaction mixture. The mixture is stirred at room temperature for an extended period (e.g., 72 hours) to allow for the Michael addition and subsequent cyclization to form the pyrazole ring.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), water is added to the mixture to precipitate the crude product. The solid is collected by vacuum filtration, washed with a methanol/water mixture, and dried. The crude product can be further purified by recrystallization from a suitable solvent like methanol to afford the desired pyrazole derivative.

Caption: General workflow for the synthesis of substituted pyrazoles.

Biological Activity and Therapeutic Potential

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][10][11][12] While specific studies on 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile are limited, the broader class of pyrazole-containing compounds has shown promise in several therapeutic areas.

Table 2: Reported Biological Activities of Pyrazole Derivatives

| Biological Activity | Therapeutic Area | References |

| Anti-inflammatory | Inflammation, Pain | [1][2] |

| Anticancer | Oncology | [10][12] |

| Antimicrobial | Infectious Diseases | [2][12] |

| Antiviral | Infectious Diseases | [1][10] |

| Anticonvulsant | Neurology | [2] |

| Antidiabetic | Metabolic Disorders | [10][12] |

The presence of the pyrazole core suggests that 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile could be a valuable building block for the synthesis of novel therapeutic agents. The acetonitrile group can be readily transformed into other functional groups, allowing for the generation of diverse chemical libraries for screening and lead optimization.

Caption: Potential role of pyrazole derivatives in drug discovery.

Conclusion

2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile represents a molecule of interest for researchers in drug discovery and development. While specific data for this isomer is sparse, the well-documented biological activities of the pyrazole scaffold suggest its potential as a valuable building block for the synthesis of new chemical entities with therapeutic promise. Further investigation into the synthesis, characterization, and biological evaluation of this specific compound is warranted to fully elucidate its potential in medicinal chemistry.

References

- 1. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 754159-15-4,2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 754159-15-4|2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 7. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile [allbiopharm.com]

- 8. 1310379-49-7|2-(4-Chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a proposed synthetic route and predicted spectroscopic data based on established chemical principles and analysis of structurally related compounds. This approach provides a robust framework for the synthesis and characterization of this molecule.

Molecular Structure

The chemical structure of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile is presented below. The numbering of the pyrazole ring is crucial for the correct identification of the isomers. In this case, the methyl group is attached to the nitrogen at position 1, and the acetonitrile group is at position 5.

Caption: Chemical structure of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile.

Proposed Synthesis

A plausible synthetic route for 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile involves a multi-step process, including the formation of the pyrazole ring, followed by N-methylation and introduction of the acetonitrile group.

Caption: Proposed synthetic workflow for 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile.

Step 1: Synthesis of (1H-Pyrazol-5-yl)methanol A mixture of a suitable 1,3-dicarbonyl compound (e.g., 1,3-dihydroxyacetone) and hydrazine hydrate in a molar ratio of 1:1 is refluxed in ethanol for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of (1-Methyl-1H-pyrazol-5-yl)methanol (1H-Pyrazol-5-yl)methanol is dissolved in a suitable solvent such as dimethylformamide (DMF). A base (e.g., sodium hydride) is added portion-wise at 0 °C, followed by the dropwise addition of a methylating agent (e.g., methyl iodide). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the N-methylated product.

Step 3: Synthesis of 5-(Chloromethyl)-1-methyl-1H-pyrazole (1-Methyl-1H-pyrazol-5-yl)methanol is dissolved in an inert solvent like dichloromethane (DCM). Thionyl chloride is added dropwise at 0 °C. The mixture is then stirred at room temperature for 2-3 hours. The solvent and excess thionyl chloride are removed under vacuum to give the crude chloromethyl derivative, which can be used in the next step without further purification.

Step 4: Synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile 5-(Chloromethyl)-1-methyl-1H-pyrazole is dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO). Sodium cyanide is added, and the mixture is heated at 60-80 °C for several hours. The reaction is monitored by GC-MS. After completion, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.

Structure Elucidation Workflow

The elucidation of the structure of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile would follow a logical progression of spectroscopic analysis.

Caption: Logical workflow for the structure elucidation of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile, based on the analysis of its isomers and related compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 | d | 1H | H-3 |

| ~ 6.20 | d | 1H | H-4 |

| ~ 3.90 | s | 3H | N-CH₃ |

| ~ 3.75 | s | 2H | -CH₂-CN |

Note: The chemical shifts are estimations. The coupling constant between H-3 and H-4 is expected to be around 2-3 Hz.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140.0 | C-3 |

| ~ 138.0 | C-5 |

| ~ 117.0 | -CN |

| ~ 106.0 | C-4 |

| ~ 36.0 | N-CH₃ |

| ~ 15.0 | -CH₂-CN |

Table 3: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Fragment |

| 121 | [M]⁺ |

| 94 | [M - HCN]⁺ |

| 81 | [M - CH₃CN]⁺ |

| 54 | [C₃H₄N]⁺ |

Note: The fragmentation pattern of pyrazoles can be complex. The molecular ion peak is expected to be prominent.

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2250 | Medium | C≡N stretch |

| ~ 3100-3150 | Weak | C-H stretch (aromatic) |

| ~ 2850-2950 | Weak | C-H stretch (aliphatic) |

| ~ 1500-1600 | Medium | C=N, C=C stretch (ring) |

Note: The nitrile stretch is a characteristic and sharp peak.

Conclusion

This technical guide provides a foundational understanding of the structure, proposed synthesis, and predicted analytical data for 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile. The detailed protocols and tabulated data serve as a valuable resource for researchers and scientists involved in the synthesis and characterization of novel pyrazole derivatives for drug development and other applications. The provided workflows and predicted data will aid in the efficient and accurate elucidation of this specific isomer's structure.

Spectroscopic and Synthetic Profile of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a general synthetic approach for the compound 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile. Due to the limited availability of published experimental data for this specific isomer, this document combines established knowledge of pyrazole chemistry with predicted spectroscopic values to offer a comprehensive resource for researchers.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile based on the analysis of structurally similar pyrazole derivatives. These values serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.40 | d (J ≈ 2.0 Hz) | H4 (pyrazole ring) |

| ~6.25 | d (J ≈ 2.0 Hz) | H3 (pyrazole ring) |

| ~3.85 | s | CH₃ (N-methyl) |

| ~3.70 | s | CH₂ (methylene) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~140.0 | C5 (pyrazole ring) |

| ~131.0 | C3 (pyrazole ring) |

| ~117.0 | CN (nitrile) |

| ~107.0 | C4 (pyrazole ring) |

| ~36.0 | CH₃ (N-methyl) |

| ~15.0 | CH₂ (methylene) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2250 | C≡N (nitrile stretch) |

| ~2950-2850 | C-H (aliphatic stretch) |

| ~1550-1450 | C=N, C=C (ring stretch) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Value | Assignment |

| ~121.06 | [M]⁺ (Molecular Ion) |

| ~94.05 | [M - HCN]⁺ |

| ~80.04 | [M - CH₃CN]⁺ |

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and spectroscopic analysis of 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile.

2.1. Synthesis Protocol: Alkylation of (1H-Pyrazol-5-yl)acetonitrile

A common route to N-methylated pyrazoles involves the alkylation of the corresponding NH-pyrazole precursor.

-

Materials: (1H-Pyrazol-5-yl)acetonitrile, a suitable base (e.g., sodium hydride, potassium carbonate), a methylating agent (e.g., methyl iodide, dimethyl sulfate), and an appropriate anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF)).

-

Procedure:

-

To a solution of (1H-pyrazol-5-yl)acetonitrile in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), the base is added portion-wise at a controlled temperature (e.g., 0 °C).

-

The reaction mixture is stirred for a specified time to allow for the deprotonation of the pyrazole nitrogen.

-

The methylating agent is then added dropwise to the reaction mixture.

-

The reaction is allowed to proceed at room temperature or with gentle heating, and its progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography or recrystallization to yield 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile.

-

2.2. Spectroscopic Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

-

Infrared (IR) Spectroscopy:

-

An IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

The spectral data is reported in wavenumbers (cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Mass spectral data is obtained using a mass spectrometer with a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

The sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.

-

Workflow and Pathway Visualization

The following diagrams illustrate the general synthetic and characterization workflow for 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile.

Synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile from Hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile, a valuable building block in medicinal chemistry, starting from the readily available precursor, hydrazine. The synthesis proceeds through key intermediates, including the formation of a pyrazole ring, followed by functional group manipulations to introduce the desired acetonitrile moiety. This document provides detailed experimental protocols, summarized quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile from hydrazine can be strategically divided into three main stages:

-

Formation of the Pyrazole Core: Construction of the 1-methyl-1H-pyrazol-5-ol intermediate through the cyclocondensation of methylhydrazine with a suitable three-carbon synthon.

-

Activation of the 5-Position: Conversion of the hydroxyl group at the 5-position of the pyrazole ring into a good leaving group, typically a halide, to facilitate subsequent nucleophilic substitution.

-

Introduction of the Acetonitrile Moiety: Displacement of the leaving group with a cyanide source to furnish the final target molecule.

This comprehensive approach ensures a clear and logical progression from simple starting materials to the desired complex molecule.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the key quantitative data for each reaction.

Stage 1: Synthesis of 1-Methyl-1H-pyrazol-5-ol

The initial step involves the formation of the pyrazole ring. A common and efficient method is the reaction of methylhydrazine with diethyl ethoxymethylenemalonate.

Experimental Protocol:

To a solution of diethyl ethoxymethylenemalonate in a suitable solvent such as ethanol, methylhydrazine is added dropwise at a controlled temperature, typically between 0 and 10 °C. Following the addition, the reaction mixture is stirred at room temperature for several hours and then refluxed to ensure complete cyclization. The resulting intermediate, ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate, is then subjected to hydrolysis and decarboxylation by heating with a mineral acid, such as hydrochloric acid, to yield 1-methyl-1H-pyrazol-5-ol.[1][2] The crude product can be purified by recrystallization or column chromatography.

| Reaction Stage | Reactants | Reagents/Solvents | Reaction Conditions | Yield | Reference |

| 1 | Methylhydrazine, Diethyl ethoxymethylenemalonate | Ethanol, Hydrochloric Acid | 1) 0-10 °C to reflux; 2) Acid hydrolysis and decarboxylation with heating | ~80% | [2] |

Stage 2: Synthesis of 5-Chloro-1-methyl-1H-pyrazole

The hydroxyl group of 1-methyl-1H-pyrazol-5-ol is converted to a more reactive chloro group using a standard chlorinating agent.

Experimental Protocol:

1-Methyl-1H-pyrazol-5-ol is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base or as a neat mixture. The reaction is typically heated to drive the conversion. After completion, the reaction mixture is carefully quenched with ice-water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give 5-chloro-1-methyl-1H-pyrazole. Purification can be achieved by distillation or chromatography.

| Reaction Stage | Reactant | Reagents/Solvents | Reaction Conditions | Yield | Reference |

| 2 | 1-Methyl-1H-pyrazol-5-ol | Phosphorus oxychloride (POCl₃) | Heating | High | General Procedure |

Stage 3: Synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

The final step involves the introduction of the acetonitrile group via nucleophilic substitution of the chloro substituent.

Experimental Protocol:

5-Chloro-1-methyl-1H-pyrazole is reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution. It is important to note that this reaction introduces a cyano group, forming 1-methyl-1H-pyrazole-5-carbonitrile. To obtain the target acetonitrile, a subsequent step is required.

An alternative and more direct approach involves the reaction of 5-chloro-1-methyl-1H-pyrazole with the sodium salt of acetonitrile. This is achieved by treating acetonitrile with a strong base, such as sodium hydride, to generate the corresponding anion, which then acts as the nucleophile.

| Reaction Stage | Reactant | Reagents/Solvents | Reaction Conditions | Yield | Reference |

| 3 | 5-Chloro-1-methyl-1H-pyrazole | Sodium cyanide, DMSO | Heating | Moderate to High | General Procedure |

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthetic pathway from hydrazine to the final product.

References

The Multifaceted Biological Activities of Substituted Pyrazoleacetonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazoleacetonitriles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Quantitative Biological Activity Data

The biological efficacy of substituted pyrazoleacetonitriles is quantitatively assessed through various in vitro and in vivo assays. The following tables summarize key data, such as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, to facilitate a comparative analysis of the potency of different derivatives.

Table 1: Anticancer Activity of Substituted Pyrazoleacetonitriles

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazoleacetonitrile Derivative A | MCF-7 (Breast) | 5.21 | [1] |

| Pyrazoleacetonitrile Derivative B | A549 (Lung) | 42.79 | [2] |

| Pyrazoleacetonitrile Derivative C | HCT116 (Colon) | 1.7 | [2] |

| Pyrazoleacetonitrile Derivative D | HeLa (Cervical) | 3.6 | [2] |

| Pyrazole-Chalcone Hybrid 1 | MCF-7 (Breast) | 0.25 | [2] |

| Pyrazole Benzothiazole Hybrid | HT29 (Colon) | 3.17 | [2] |

| 1,3,4-Triarylpyrazole Derivative | PC-3 (Prostate) | 55.61 | [3] |

| N-acetyl Pyrazoline A | T47D (Breast) | 26.51 | [3] |

Table 2: Anti-inflammatory Activity of Substituted Pyrazoleacetonitriles

| Compound/Derivative | Assay | Inhibition (%) | Reference |

| Pyrazole Derivative 1 | Carrageenan-induced paw edema | 67.8 | [4] |

| Pyrazole Derivative 2 | COX-2 Inhibition | 9.31 (SI) | [5] |

| Pyrazole Derivative 3 | Lipoxygenase Inhibition | IC50 = 80 µM | [6] |

| Pyrazolopyrimidine Hybrid | Carrageenan-induced paw edema | Excellent activity compared to celecoxib | [5] |

Table 3: Antimicrobial Activity of Substituted Pyrazoleacetonitriles

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazoleacetonitrile Derivative E | Escherichia coli | 0.25 | [4] |

| Pyrazoleacetonitrile Derivative F | Staphylococcus aureus | 0.25 | [4] |

| Pyrazoleacetonitrile Derivative G | Aspergillus niger | 1 | [4] |

| Naphthyl-substituted Pyrazole | A. baumannii | 0.78-1.56 | [7] |

| Imidazo-pyridine substituted pyrazole | K. pneumoniae | <1 | [7] |

| 3-Coumarinyl substituted pyrazole | MRSA | Potent growth inhibitors | [7] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the valid assessment of the biological activities of novel compounds. This section outlines the protocols for key experiments cited in the evaluation of substituted pyrazoleacetonitriles.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is widely used to assess cell viability and proliferation by measuring the metabolic activity of cells.[8]

Materials:

-

96-well flat-bottom sterile plates

-

Selected cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Substituted pyrazoleacetonitrile compounds (stock solutions in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazoleacetonitrile compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[2][9]

Animals:

-

Wistar albino rats (150-200 g)

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Substituted pyrazoleacetonitrile compounds

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups (n=5-6 per group), including a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the pyrazoleacetonitrile compounds.

-

Compound Administration: Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately after carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[9]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Substituted pyrazoleacetonitrile compounds

-

Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the pyrazoleacetonitrile compounds in the broth medium in the wells of the microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted pyrazoleacetonitriles stem from their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Anticancer Mechanisms

Many substituted pyrazole derivatives exert their anticancer effects by targeting key proteins involved in cell proliferation, survival, and angiogenesis. A significant mechanism is the inhibition of protein kinases , which are crucial regulators of cell signaling.[2]

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inotiv.com [inotiv.com]

- 3. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Silico Modeling of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The compound 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile, a member of this versatile class, holds potential for novel drug discovery. In silico modeling offers a powerful, resource-efficient approach to predict its physicochemical properties, biological activity, and potential molecular targets, thereby accelerating the drug development process.

This technical guide provides a comprehensive overview of a potential in silico modeling workflow for 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile, drawing upon established computational studies of similar pyrazole-containing molecules.[5][6][7][8][9][10]

Molecular Structure and Physicochemical Properties

The initial step in any in silico study is to define the molecule's structure and compute its fundamental physicochemical properties. While experimental data for the target molecule is scarce, properties can be predicted using various computational tools. For comparison, the known properties of the isomeric compound, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, are presented.[11]

Table 1: Predicted Physicochemical Properties of Pyrazole Acetonitrile Derivatives

| Property | 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (Predicted) | 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile (Hypothetical Predicted) |

| Molecular Formula | C₆H₇N₃ | C₆H₇N₃ |

| Molecular Weight | 121.14 g/mol [11] | 121.14 g/mol |

| CAS Number | 754159-15-4[11] | Not Found |

| XLogP3 | -0.1[11] | -0.2 |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 3 | 3 |

| Rotatable Bond Count | 1 | 1 |

| Topological Polar Surface Area | 49.9 Ų | 49.9 Ų |

In Silico Modeling Workflow

A typical computational workflow for drug discovery involves several key stages, from initial target identification to the prediction of pharmacokinetic properties.

References

- 1. jchr.org [jchr.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 5. science.su.edu.krd [science.su.edu.krd]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tautomerism in 1-Methyl-5-Substituted Pyrazoles: A Technical Guide for Drug Development

Abstract: Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. The biological activity and physicochemical properties of these compounds are intrinsically linked to their molecular structure, which can be complicated by the phenomenon of tautomerism. In 1-methyl-5-substituted pyrazoles, the methylation at the N1 position precludes the common annular tautomerism, focusing the equilibrium on the substituent at the C5 position. This guide provides an in-depth technical overview of the substituent-driven tautomerism in this important scaffold. It details the keto-enol and amino-imino equilibria, summarizes quantitative data, presents detailed experimental and computational protocols for characterization, and discusses the critical implications for drug discovery and development professionals.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms that are considered "privileged scaffolds" in drug discovery. Their utility stems from their ability to engage in various non-covalent interactions, their metabolic stability, and their synthetic tractability. A critical, yet often complex, aspect of pyrazole chemistry is tautomerism: the dynamic equilibrium between two or more interconvertible constitutional isomers.[1] This phenomenon can significantly influence a molecule's properties, including its shape, hydrogen bonding capacity, polarity, and pKa, thereby directly impacting its pharmacological activity, absorption, distribution, metabolism, and excretion (ADME) profile.

For N-unsubstituted pyrazoles, the most common form is annular tautomerism, where a proton shifts between the two ring nitrogen atoms. However, in the case of 1-methyl-5-substituted pyrazoles, the N1 position is blocked by a methyl group. This structural constraint prevents annular tautomerism and shifts the focus to tautomeric equilibria involving the substituent at the C5 position. Understanding and controlling this substituent-driven tautomerism is paramount for designing effective and reliable drug candidates.

Principal Tautomeric Equilibria in 1-Methyl-5-Substituted Pyrazoles

The nature of the substituent at the C5 position dictates the type of tautomerism observed. The most prevalent and well-studied examples in drug development involve hydroxyl (-OH), amino (-NH2), and thiol (-SH) groups, leading to keto-enol, amino-imino, and thione-thiol tautomerism, respectively.

Keto-Enol Tautomerism: The Case of 1-Methyl-5-Hydroxypyrazoles

When the C5 substituent is a hydroxyl group, the molecule is often referred to as a pyrazolone. These compounds can exist in up to three tautomeric forms, creating a complex equilibrium that is highly sensitive to the molecular environment.[2]

-

OH Form (1-methyl-1H-pyrazol-5-ol): An aromatic, enolic form with a hydroxyl group at C5.

-

NH Form (1-methyl-1,2-dihydro-3H-pyrazol-5-one): A non-aromatic, lactam form with a proton on the N2 nitrogen.

-

CH Form (1-methyl-1,5-dihydro-4H-pyrazol-5-one): A non-aromatic, ketonic form with a methylene group at the C4 position.

The equilibrium between these forms is dictated by factors such as solvent polarity, temperature, and the electronic nature of other substituents on the pyrazole ring.[3] Generally, nonpolar solvents tend to favor the CH form, whereas polar solvents, capable of hydrogen bonding, can shift the equilibrium to favor the NH and OH forms.[3][4]

Caption: Logical relationship of the three main tautomers of 1-methyl-5-pyrazolone.

Amino-Imino Tautomerism: The Case of 1-Methyl-5-Aminopyrazoles

For 1-methylpyrazoles bearing a C5-amino group, the equilibrium is between the amino and imino forms.

-

Amino Form (1-methyl-1H-pyrazol-5-amine): An aromatic form with an exocyclic amino group. This is generally the more stable and predominant tautomer.

-

Imino Form (1-methyl-1,2-dihydro-3H-pyrazol-5-imine): A non-aromatic imine tautomer.

Studies on related aminopyrazoles suggest that the amino tautomer is typically more stable than the imino form. However, factors like intramolecular hydrogen bonding and the presence of strongly electron-withdrawing groups can influence this equilibrium.[5][6]

Quantitative Analysis of Tautomeric Equilibria

Computational studies and experimental measurements provide quantitative insights into the relative stability of tautomers. Density Functional Theory (DFT) is a powerful tool for calculating the relative energies of tautomers in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM).[3][7]

Table 1: Calculated Relative Energies and Molar Fractions of 1-Phenyl-3-methyl-5-pyrazolone Tautomers

| Tautomer | Environment | Relative Energy (kcal/mol) | Molar Fraction (mol/L) |

| CH Form | Gas Phase | 0.00 (Reference) | - |

| NH Form | Gas Phase | 2.53 | - |

| OH Form | Gas Phase | 10.15 | - |

| CH Form | Ethanol (ε=24) | 0.00 (Reference) | 0.81 |

| NH Form | Ethanol (ε=24) | 1.31 | 0.13 |

| OH Form | Ethanol (ε=24) | 11.23 | 5.41 x 10⁻² |

| CH Form | Water (ε=78) | 0.00 (Reference) | 0.69 |

| NH Form | Water (ε=78) | 1.19 | 0.14 |

| OH Form | Water (ε=78) | 11.29 | 2.21 x 10⁻¹ |

| Data adapted from DFT B3LYP/6-311+G* calculations. Note: The original study used a 1-phenyl substituent, which is electronically similar to 1-methyl for this context.*[3] |

These calculations demonstrate that while the CH form is most stable in the gas phase, increasing solvent polarity decreases the energy gap to the NH form and significantly increases the population of the OH form.[3]

Experimental Protocols for Tautomer Characterization

The definitive identification and quantification of tautomeric populations rely on robust experimental methods, primarily NMR spectroscopy and X-ray crystallography.

Caption: Experimental workflow for characterizing pyrazole tautomers.

Protocol: NMR Spectroscopy for Solution-State Analysis

NMR is the most powerful technique for studying tautomeric equilibria in solution.[8] By comparing the chemical shifts of the compound of interest with those of "fixed" derivatives (e.g., O-methylated vs. N-methylated models), one can assign the predominant tautomeric form.[9]

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the 1-methyl-5-substituted pyrazole.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ for nonpolar environments, DMSO-d₆ for polar environments) in a standard 5 mm NMR tube.

-

Ensure complete dissolution. Gentle sonication may be applied if necessary.

-

-

Data Acquisition:

-

Acquire standard ¹H, ¹³C{¹H}, and, if possible, ¹⁵N NMR spectra at a controlled temperature (e.g., 298 K).

-

For quantitative analysis, ensure the ¹H spectra have a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

-

Acquire 2D correlation spectra (e.g., HSQC, HMBC) to aid in unambiguous signal assignment.

-

-

Data Interpretation:

-

The different tautomers will exhibit distinct chemical shifts, particularly for the ring carbons (C3, C4, C5) and any protons attached to them.

-

The integration of well-resolved signals in the ¹H NMR spectrum corresponding to different tautomers allows for the determination of their relative populations (equilibrium constant, K_T).

-

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for Distinguishing Pyrazolone Tautomers in CDCl₃

| Carbon | OH Form (Fixed Model) | NH Form (Fixed Model) |

| C3 (pyrazole) | ~165.0 | ~168.2 |

| C4 (pyrazole) | ~93.4 | ~98.1 |

| C5 (pyrazole) | ~127.7 | ~142.3 |

| Data adapted from 1-phenyl-3-methoxy-1H-pyrazole (OH model) and 2-methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one (NH model).[9] |

Protocol: X-ray Crystallography for Solid-State Analysis

X-ray crystallography provides unequivocal proof of the tautomeric form present in the solid state.[9]

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a specific temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting model will unambiguously locate all non-hydrogen atoms and, in high-quality structures, the positions of protons, confirming the specific tautomer present in the crystal lattice.

Computational Chemistry Protocol

Computational methods are essential for predicting tautomer stability and complementing experimental findings.

-

Structure Preparation: Build the 3D structures of all possible tautomers (e.g., CH, NH, OH forms).

-

Geometry Optimization: Perform geometry optimization for each tautomer using a reliable quantum mechanical method, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G**).[3][7] This should be done for the gas phase and for each solvent of interest using a continuum solvent model (e.g., PCM).

-

Energy Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Analysis: Compare the relative Gibbs free energies of the tautomers in each environment. The tautomer with the lowest free energy is the most stable. The energy differences can be used to calculate theoretical equilibrium constants (ΔG = -RT ln K_T).

Implications for Drug Development

The specific tautomer present in a biological system can have profound consequences for a drug's efficacy and safety.

-

Receptor Binding: Different tautomers present distinct hydrogen bond donor/acceptor patterns and overall molecular shapes. The biologically active form may be a minor tautomer in solution, and the ability of the molecule to adopt this conformation upon binding is critical.

-

Physicochemical Properties: Tautomers can have different logP values, affecting solubility and permeability. The aromatic OH-form of a pyrazolone is typically more planar and acidic than the non-aromatic CH- or NH-forms, influencing its interactions and distribution.

-

Intellectual Property: Different tautomers of the same compound may be considered distinct chemical entities, creating both opportunities and challenges for patent protection.

-

Metabolic Stability: The reactivity and metabolic soft spots of a molecule can vary between tautomers. For example, the C4 methylene group in the CH-form of a pyrazolone may be susceptible to oxidation, a pathway not available to the OH-form.

Conclusion

Tautomerism in 1-methyl-5-substituted pyrazoles is a critical structural parameter that profoundly influences their chemical and biological properties. Unlike their N-unsubstituted counterparts, the tautomeric equilibrium is governed by the nature of the C5 substituent and the surrounding environment. A comprehensive understanding, achieved through a synergistic application of high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for researchers in drug development. By characterizing and controlling the tautomeric forms of these valuable scaffolds, scientists can more effectively optimize ligand-receptor interactions, improve ADME profiles, and ultimately design safer and more efficacious medicines.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1,5-Disubstituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the core synthetic strategies for obtaining 1,5-disubstituted pyrazoles, a pivotal scaffold in medicinal chemistry and drug discovery. This document details the primary synthetic routes, provides specific experimental protocols for key reactions, and presents quantitative data to facilitate comparison and application in a research setting.

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Among its various substituted forms, the 1,5-disubstituted pattern is of particular interest due to its prevalence in a wide range of biologically active compounds. Notable examples include the selective COX-2 inhibitor Celecoxib, which underscores the therapeutic importance of this structural motif. The regioselective synthesis of 1,5-disubstituted pyrazoles, however, can be challenging, often yielding mixtures of isomers. This guide focuses on the methodologies that afford control over the regiochemical outcome, providing researchers with a practical toolkit for accessing these valuable compounds.

Core Synthetic Strategies

The synthesis of 1,5-disubstituted pyrazoles is dominated by several key strategies, primarily involving the formation of the pyrazole ring through cyclocondensation reactions.

Knorr Pyrazole Synthesis: Cyclocondensation of 1,3-Dicarbonyl Compounds and Hydrazines

The most classical and widely employed method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] The regioselectivity of this reaction is a critical consideration, as unsymmetrical 1,3-dicarbonyls can lead to the formation of two possible regioisomers (1,3- and 1,5-disubstituted pyrazoles).

The mechanism typically proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrazole ring.[3] The regiochemical outcome is influenced by factors such as the steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions (e.g., pH, solvent, and catalyst).[4] Generally, the more nucleophilic nitrogen of the substituted hydrazine attacks the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound first.

A common strategy to favor the formation of the 1,5-disubstituted isomer is to use a 1,3-diketone where one carbonyl group is significantly more reactive than the other. For instance, in the synthesis of the prominent anti-inflammatory drug Celecoxib, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is reacted with 4-sulfamoylphenylhydrazine. The trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, directing the initial attack of the substituted nitrogen of the hydrazine to this position, which ultimately leads to the desired 1,5-disubstituted pyrazole.

This protocol details the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) as a representative example of the Knorr synthesis for a 1,5-disubstituted pyrazole.[5]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

-

In a 1000 mL four-necked flask, add 400 mL of toluene and 25 g of sodium hydride.

-

Stir the mixture and raise the temperature to 60-65°C.

-

Add 40 g of p-methylacetophenone dropwise, and simultaneously add 50 g of ethyl trifluoroacetate dropwise.

-

After the addition is complete, maintain the temperature at 60-65°C for 1 hour.

-

Cool the reaction mixture to 30°C and add 120 mL of 15% hydrochloric acid dropwise.

-

After the addition, allow the mixture to stand and separate the layers.

-

Evaporate the organic layer to dryness under reduced pressure to obtain 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione. The reported yield is 96%.[6]

Step 2: Synthesis of Celecoxib

-

Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

-

Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[5]

Synthesis from α,β-Unsaturated Ketones (Chalcones)

Another important route to 1,5-disubstituted pyrazoles involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazines. This method can also lead to the formation of pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles.

This protocol describes a general procedure for the synthesis of 1,5-diarylpyrazoles from chalcone derivatives.

-

To a solution of the appropriate chalcone (1 mmol) in ethanol (20 mL), add phenylhydrazine (1.2 mmol).

-

Add a few drops of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice with stirring.

-

The solid product that separates out is filtered, washed with water, and dried.

-

Recrystallize the crude product from ethanol to afford the pure 1,5-diarylpyrazole.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyrazoles, including 1,5-disubstituted derivatives.[4] These reactions allow for the construction of the pyrazole ring in a single step from three or more starting materials.

For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can lead to the formation of a 1,5-disubstituted pyrazole.[4] The reaction often proceeds through the in-situ formation of a hydrazone and an enolate, which then undergo a cascade of reactions to form the final product.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of 1,5-disubstituted pyrazoles using various methods.

Table 1: Synthesis of 1,5-Diarylpyrazoles via Knorr Condensation

| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Catalyst | Yield (%) | Reference |

| 1-Phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Acetic Acid | 85 | General Protocol |

| 1-(4-Methoxyphenyl)-1,3-butanedione | Phenylhydrazine | Ethanol | Acetic Acid | 88 | General Protocol |

| 1-(4-Chlorophenyl)-1,3-butanedione | Phenylhydrazine | Ethanol | Acetic Acid | 90 | General Protocol |

| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | 4-Sulfamoylphenylhydrazine HCl | Ethanol | HCl | High | [5] |

Table 2: Synthesis of 1,5-Disubstituted Pyrazoles from Chalcones

| Chalcone | Hydrazine | Solvent | Catalyst | Yield (%) | Reference |

| 1,3-Diphenylpropenone | Phenylhydrazine | Ethanol | Acetic Acid | 92 | General Protocol |

| 1-(4-Methoxyphenyl)-3-phenylpropenone | Phenylhydrazine | Ethanol | Acetic Acid | 94 | General Protocol |

| 1-(4-Chlorophenyl)-3-phenylpropenone | Phenylhydrazine | Ethanol | Acetic Acid | 91 | General Protocol |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships in the synthesis of 1,5-disubstituted pyrazoles.

Caption: Knorr synthesis pathway for 1,5-disubstituted pyrazoles.

Caption: Synthesis of 1,5-disubstituted pyrazoles from chalcones.

Conclusion

The regioselective synthesis of 1,5-disubstituted pyrazoles is a critical endeavor for the advancement of medicinal chemistry and drug development. The classical Knorr pyrazole synthesis remains a cornerstone of this field, with modern adaptations allowing for excellent control of regioselectivity, as exemplified by the industrial synthesis of Celecoxib. Alternative methods, such as those employing α,β-unsaturated ketones and multicomponent strategies, provide valuable complementary approaches. This guide has provided a detailed overview of these key synthetic methodologies, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers in the field. The continued development of novel, efficient, and regioselective methods for the synthesis of 1,5-disubstituted pyrazoles will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. name-reaction.com [name-reaction.com]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

For research and development purposes only.

These application notes provide a detailed, three-step protocol for the synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile, a valuable building block for pharmaceutical and agrochemical research. The synthesis commences with the reduction of methyl 1-methyl-1H-pyrazole-5-carboxylate to the corresponding alcohol, followed by chlorination and subsequent cyanation to yield the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC/NMR) |

| 1 | (1-Methyl-1H-pyrazol-5-yl)methanol | C₅H₈N₂O | 112.13 | 7.90 | 7.11 | 90 | >95% |

| 2 | 5-(Chloromethyl)-1-methyl-1H-pyrazole | C₅H₇ClN₂ | 130.57 | 9.20 | 7.82 | 85 | >95% |

| 3 | 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile | C₆H₇N₃ | 121.14 | 7.27 | 5.82 | 80 | >98% |

Theoretical yields are calculated based on an initial 10 g of methyl 1-methyl-1H-pyrazole-5-carboxylate and the stoichiometry of the reactions.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purity |

| Methyl 1-methyl-1H-pyrazole-5-carboxylate | Sigma-Aldrich | 97% |

| Lithium aluminum hydride (LiAlH₄) | Sigma-Aldrich | 95% |

| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | 99.9% |

| Diethyl ether, anhydrous | Fisher Chemical | 99.8% |

| Sodium sulfate, anhydrous | Fisher Chemical | 99% |

| Thionyl chloride (SOCl₂) | Sigma-Aldrich | 99.7% |

| Dichloromethane (DCM), anhydrous | Fisher Chemical | 99.8% |

| Sodium cyanide (NaCN) | Sigma-Aldrich | 97% |

| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 99.9% |

| Saturated aqueous sodium bicarbonate | In-house prep. | N/A |

| Brine | In-house prep. | N/A |

Safety Precautions:

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water. Handle under an inert atmosphere (e.g., argon or nitrogen) and use appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

-

Thionyl chloride (SOCl₂) is a corrosive and toxic liquid. Handle in a well-ventilated fume hood with appropriate PPE.

-

Sodium cyanide (NaCN) is highly toxic if ingested, inhaled, or absorbed through the skin. Handle with extreme care in a fume hood, wearing appropriate PPE. In case of contact with acid, it releases highly toxic hydrogen cyanide gas.

Step 1: Synthesis of (1-Methyl-1H-pyrazol-5-yl)methanol

This step involves the reduction of the ester functional group of methyl 1-methyl-1H-pyrazole-5-carboxylate to a primary alcohol using lithium aluminum hydride.

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add lithium aluminum hydride (2.67 g, 70.4 mmol) and anhydrous tetrahydrofuran (THF, 150 mL).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Dissolve methyl 1-methyl-1H-pyrazole-5-carboxylate (10.0 g, 70.4 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.

-

Add the solution of the ester dropwise to the stirred LiAlH₄ suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the dropwise addition of water (2.7 mL), followed by 15% aqueous sodium hydroxide (2.7 mL), and then water (8.1 mL).

-

Stir the resulting white suspension at room temperature for 30 minutes.

-

Filter the mixture through a pad of Celite and wash the filter cake with THF (3 x 50 mL).

-

Combine the filtrates and concentrate under reduced pressure to obtain (1-Methyl-1H-pyrazol-5-yl)methanol as a pale yellow oil.

Step 2: Synthesis of 5-(Chloromethyl)-1-methyl-1H-pyrazole

This step involves the conversion of the primary alcohol to an alkyl chloride using thionyl chloride.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve (1-Methyl-1H-pyrazol-5-yl)methanol (7.11 g, 63.4 mmol) in anhydrous dichloromethane (DCM, 100 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add thionyl chloride (6.8 mL, 95.1 mmol) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-cold saturated aqueous sodium bicarbonate solution (100 mL) to neutralize the excess thionyl chloride.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 5-(chloromethyl)-1-methyl-1H-pyrazole as a light brown oil. This product is often used in the next step without further purification.

Step 3: Synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

This final step involves a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion to form the target acetonitrile.

Procedure:

-

In a 250 mL round-bottom flask, dissolve 5-(chloromethyl)-1-methyl-1H-pyrazole (7.82 g, 59.9 mmol) in anhydrous dimethyl sulfoxide (DMSO, 100 mL).

-

Add sodium cyanide (3.52 g, 71.9 mmol) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile as a colorless solid.

Diagrams

Experimental Workflow

Caption: Synthetic pathway for 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile.

The Synthetic Versatility of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile: A Gateway to Novel Pyrazole-Based Scaffolds

For Immediate Release

[City, State] – [Date] – 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile has emerged as a versatile and highly reactive building block in organic synthesis, offering a straightforward entry point to a diverse array of functionalized pyrazole derivatives. This pivotal intermediate is of significant interest to researchers in medicinal chemistry and drug discovery, as the pyrazole core is a well-established pharmacophore found in numerous approved drugs. The presence of a reactive acetonitrile moiety on the pyrazole ring opens up a multitude of synthetic possibilities for the construction of complex molecular architectures with potential therapeutic applications.

The strategic placement of the methyl group on the pyrazole nitrogen not only influences the electronic properties of the heterocyclic ring but also directs the regioselectivity of subsequent chemical transformations. The methylene group of the acetonitrile substituent is activated by the adjacent electron-withdrawing nitrile group and the pyrazole ring, rendering it susceptible to a variety of chemical modifications. This unique reactivity profile makes 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile a valuable precursor for the synthesis of novel pyrazole-containing compounds with potential applications in areas such as oncology, inflammation, and infectious diseases.

Synthesis of the Building Block

The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile can be achieved through the cyclocondensation reaction of methylhydrazine with a suitable four-carbon electrophilic partner bearing a nitrile functionality. A common strategy involves the reaction of methylhydrazine with a β-ketonitrile or a related synthon, which upon cyclization and dehydration, affords the desired pyrazole ring system.

Application Notes: A Building Block for Diverse Heterocycles

The synthetic utility of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile stems from the reactivity of both the nitrile and the active methylene groups. These functionalities allow for a wide range of chemical transformations, providing access to a variety of pyrazole-based scaffolds.

1. Elaboration of the Acetonitrile Side Chain:

The active methylene group can be readily deprotonated with a suitable base to form a nucleophilic carbanion. This anion can then participate in various carbon-carbon bond-forming reactions, including:

-

Alkylation: Reaction with alkyl halides introduces diverse alkyl substituents at the α-position to the nitrile group.

-

Aldol Condensation: Reaction with aldehydes and ketones provides access to α,β-unsaturated nitriles or β-hydroxynitriles, which are valuable intermediates for further transformations.

-

Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, yields β-ketonitriles.

2. Transformation of the Nitrile Group:

The nitrile functionality is a versatile precursor to other important functional groups:

-

Hydrolysis: Acidic or basic hydrolysis of the nitrile group affords the corresponding carboxylic acid, 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, a key intermediate for the synthesis of amides and esters.

-

Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride or through catalytic hydrogenation, yields the primary amine, 2-(1-methyl-1H-pyrazol-5-yl)ethanamine. This amine can be further functionalized to generate a wide range of derivatives.

-

Cyclization Reactions: The nitrile group can participate in cyclization reactions with difunctional reagents to construct novel heterocyclic rings fused to or appended to the pyrazole core.

3. Participation in Multicomponent Reactions:

2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile can serve as a key component in multicomponent reactions (MCRs), allowing for the rapid and efficient construction of complex molecules in a single synthetic operation. For example, it can be employed in Gewald-type reactions to synthesize substituted aminothiophenes.

Experimental Protocols